molecular formula C11H14IN3S B5717921 methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide

methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide

Cat. No. B5717921
M. Wt: 347.22 g/mol
InChI Key: MBHCIAZETCDSDR-IMULGZAHSA-N
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Description

Methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide, also known as MPTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of thiosemicarbazide and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide exhibits potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells.
Biochemical and Physiological Effects:
methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has been shown to exhibit antioxidant and anti-inflammatory activity. methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide has also been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide in lab experiments is its potent activity against cancer cells and microbes. methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide is its potential toxicity, which can limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide.

Future Directions

There are several future directions for research on methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide. One area of research is the development of new anticancer agents based on the structure of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide. Researchers are also exploring the potential use of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide, as well as its potential applications in drug delivery and imaging.

Synthesis Methods

The synthesis of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide involves the reaction between thiosemicarbazide and cinnamaldehyde in the presence of methyl iodide. The reaction proceeds through a condensation reaction, resulting in the formation of methyl N'-(3-phenyl-2-propen-1-ylidene)hydrazonothiocarbamate hydroiodide as a yellow crystalline solid. The purity and yield of the compound can be improved through recrystallization and purification techniques.

properties

IUPAC Name

methyl N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.HI/c1-15-11(12)14-13-9-5-8-10-6-3-2-4-7-10;/h2-9H,1H3,(H2,12,14);1H/b8-5+,13-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHCIAZETCDSDR-IMULGZAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NN=CC=CC1=CC=CC=C1)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N\N=C\C=C\C1=CC=CC=C1)/N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]carbamimidothioate;hydroiodide

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